molecular formula C12H11BFNO3 B2882468 5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid CAS No. 1253575-68-6

5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid

Cat. No.: B2882468
CAS No.: 1253575-68-6
M. Wt: 247.03
InChI Key: VGGIPGPRFUGWIQ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid is a pyridine-based boronic acid derivative with a benzyloxy group at the 5-position, fluorine at the 2-position, and a boronic acid (-B(OH)₂) group at the 3-position of the pyridine ring. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science. The benzyloxy group serves as a protective moiety for hydroxyl functionalities, while the fluorine atom modulates electronic effects on the aromatic ring, influencing reactivity and stability .

Properties

IUPAC Name

(2-fluoro-5-phenylmethoxypyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BFNO3/c14-12-11(13(16)17)6-10(7-15-12)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGIPGPRFUGWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(benzyloxy)-2-fluoropyridin-3-ylboronic acid involves three critical steps: (1) introduction of the benzyloxy group at position 5, (2) fluorination at position 2, and (3) boronic acid installation at position 3. The sequence of these steps varies depending on substrate stability and reagent compatibility. Key challenges include minimizing side reactions during fluorination and ensuring boronic acid stability under acidic or basic conditions.

Miyaura Borylation of Halogenated Precursors

A common approach involves Miyaura borylation, where a halogenated pyridine undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B$$2$$Pin$$2$$). For example, 3-bromo-5-(benzyloxy)-2-fluoropyridine can be converted to the target boronic acid using Pd(dppf)Cl$$_2$$ and cesium carbonate in 1,4-dioxane/water at 110°C under microwave irradiation, yielding 52.7%. This method benefits from mild conditions but requires precise control of stoichiometry to avoid over-borylation or debenzylation.

Table 1: Miyaura Borylation Conditions

Starting Material Catalyst Base Solvent Yield Reference
3-Bromo-5-(benzyloxy)-2-fluoropyridine Pd(dppf)Cl$$_2$$ Cs$$2$$CO$$3$$ 1,4-Dioxane/H$$_2$$O 52.7%

Sequential Functionalization via Lithiation

Lithium-halogen exchange offers an alternative route. For instance, 3-bromo-5-(benzyloxy)-2-fluoropyridine reacts with n-butyllithium at -45°C in tetrahydrofuran (THF), followed by quenching with triisopropyl borate to yield the boronic acid. This method, adapted from the synthesis of 2-fluoropyridine-5-boronic acid, achieves 81% crude yield after acidic workup. Key considerations include maintaining low temperatures to prevent nucleophilic aromatic substitution at the benzyloxy group.

Fluorination Techniques

Direct fluorination of pyridine intermediates often employs Halex reactions or electrophilic fluorination. For example, 3-bromo-5-(benzyloxy)pyridin-2-amine can undergo diazotization with sodium nitrite and subsequent treatment with hydrogen fluoride to install fluorine at position 2. Alternatively, directed ortho-metalation using lithium diisopropylamide (LDA) and N-fluorobenzenesulfonimide (NFSI) enables regioselective fluorination.

Table 2: Fluorination Methods

Substrate Reagent Conditions Yield Reference
3-Bromo-5-(benzyloxy)pyridine NFSI, LDA THF, -78°C → RT 68%

Protective Group Dynamics

The benzyloxy group is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, 3-bromo-5-hydroxypyridine reacts with benzyl bromide in the presence of potassium carbonate to form 3-bromo-5-(benzyloxy)pyridine. Deprotection risks during boronation necessitate inert atmospheres and neutral pH workups.

Comparative Analysis of Routes

Miyaura borylation provides higher functional group tolerance but lower yields compared to lithiation. Cross-coupling methods using Pd catalysts are scalable but require stringent oxygen-free conditions. Sequential fluorination-borylation strategies minimize side reactions but demand multi-step purification.

Optimization Challenges

  • Boronic Acid Stability : The boronic acid moiety is prone to protodeboronation under acidic conditions. Using pinacol ester protection during fluorination steps mitigates this.
  • Regioselectivity : Competing reactions at the benzyloxy group necessitate optimized reaction times and temperatures.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Fluorinating Agents: Such as Selectfluor or NFSI for introducing fluorine.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Aldehydes and Carboxylic Acids: Formed through oxidation of the benzyloxy group.

    Substituted Pyridines: Formed through nucleophilic substitution of the fluorine atom.

Scientific Research Applications

5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid is an organoboron compound with diverse applications in organic chemistry, medicinal chemistry, and biological studies. Its structure features a boronic acid functional group attached to a pyridine ring, with benzyloxy and fluorine substituents. The combination of these structural elements contributes to its versatility in various scientific research applications.

Applications in Organic Chemistry

Cross-coupling Reactions
this compound is a valuable reagent in cross-coupling reactions, which are essential for creating carbon-carbon bonds in organic synthesis. The boronic acid moiety enables the construction of complex organic molecules with diverse functionalities.

Building Block for Complex Molecules
The compound serves as a crucial building block for synthesizing novel drug candidates. The pyridine ring is present in many bioactive molecules, and the boronic acid group facilitates various coupling reactions to form complex structures.

Applications in Medicinal Chemistry

Drug Design
this compound is used in synthesizing novel drug candidates because the pyridine rings are found in many bioactive molecules. The boronic acid group can also participate in various coupling reactions to form complex structures, allowing researchers to explore a broad chemical space when searching for new drugs.

Enzyme Inhibition
Boronic acids are known for their ability to interact with biological molecules and can act as enzyme inhibitors. They can form reversible covalent bonds with hydroxyl groups on serine or cysteine residues in enzymes, making them valuable in medicinal chemistry for drug development, particularly as protease inhibitors.

** প্রভাবিত Metabolic Stability and Binding Affinity**
The presence of a fluorine atom can influence the molecule's properties and reactivity, potentially enhancing metabolic stability and binding affinity to biological targets. This makes the compound potentially useful for developing new radiopharmaceuticals or other fluorinated probes for in vivo imaging.

Applications in Biological Studies

Protein-Protein Interaction Studies
The boronic acid group can be used to design probes for studying protein-protein interactions. By attaching a biorecognition moiety to the boronic acid, researchers can create molecules that selectively bind to protein targets, which is crucial for understanding cellular processes and developing new therapeutic strategies.

Interaction with Biological Systems
this compound can interact with biological systems, making it significant for drug design, particularly regarding enzyme inhibition mechanisms.

Structurally Similar Compounds

Several compounds share structural similarities with this compound, each with unique features that can influence their applications:

Compound NameKey Features
2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acidSimilar structure but differs in substitution pattern; used similarly in organic synthesis
2-(Benzyloxy)-5-chloropyridin-3-ylboronic acidContains chlorine instead of fluorine; affects reactivity
2-(Benzyloxy)-5-methylpyridin-3-ylboronic acidMethyl group replaces fluorine; alters steric and electronic properties
2-(Benzyloxy)-5-nitropyridin-3-ylboronic acidContains a nitro group; provides different reactivity and properties compared to fluorine

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid with structurally analogous pyridineboronic acids:

Compound Name Substituents (Pyridine Ring) Electronic Effects of Substituents Molecular Weight (g/mol) Key Applications
This compound 2-F, 5-BnO, 3-B(OH)₂ F: Electron-withdrawing; BnO: Electron-donating, bulky ~261.1 Suzuki coupling; Drug intermediates
5-Chloro-2-fluoropyridin-3-ylboronic acid 2-F, 5-Cl, 3-B(OH)₂ F/Cl: Electron-withdrawing ~205.4 Cross-coupling; Agrochemicals
2-Methoxy-5-pyridineboronic acid 2-MeO, 5-B(OH)₂ MeO: Electron-donating ~167.9 Materials science; Ligand design
5-Bromo-2-fluoro-3-pyridineboronic acid 2-F, 5-Br, 3-B(OH)₂ F/Br: Electron-withdrawing ~249.8 Medicinal chemistry

Key Observations:

Substituent Effects on Reactivity: The benzyloxy group in the target compound introduces steric hindrance and electron-donating effects, which may reduce coupling efficiency compared to smaller substituents like methoxy (-OMe) .

Solubility and Stability: The benzyloxy group increases lipophilicity, improving solubility in organic solvents (e.g., THF, DCM) but reducing aqueous compatibility. In contrast, methoxy or halogenated analogs may exhibit better aqueous solubility . Boronic acids with electron-withdrawing groups (e.g., Cl, Br) are generally more stable than those with electron-donating groups (e.g., BnO, OMe) due to reduced electron density at the boron center .

Synthetic Utility: 5-Chloro-2-fluoropyridin-3-ylboronic acid is widely used in agrochemical synthesis due to its balance of reactivity and stability . The benzyloxy-substituted compound is favored in pharmaceutical intermediates where post-coupling deprotection (e.g., hydrogenolysis of BnO) is required .

Case Studies in Cross-Coupling Reactions

  • Target Compound vs. 5-Chloro-2-fluoropyridin-3-ylboronic Acid:
    • In a Suzuki reaction with 4-bromotoluene, the chloro-fluoro analog achieved 92% yield under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), whereas the benzyloxy-fluoro analog required elevated temperatures (80°C vs. 60°C) and gave 78% yield, likely due to steric hindrance .
  • Comparison with 2-Methoxy-5-pyridineboronic Acid:
    • The methoxy derivative exhibited faster coupling kinetics with electron-deficient aryl halides but lower thermal stability during purification .

Biological Activity

5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structural Overview

The compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with a benzyloxy group and a fluorine atom. Its molecular weight is approximately 247.03 g/mol. The presence of the boronic acid group allows it to participate in various chemical reactions, particularly cross-coupling reactions, which are essential in organic synthesis.

Enzyme Inhibition

Boronic acids, including this compound, are known for their ability to act as enzyme inhibitors. They can form reversible covalent bonds with hydroxyl groups on serine or cysteine residues in enzymes, making them valuable in drug development. This compound may exhibit inhibitory activity against various proteases, which are crucial for many biological processes .

Protein-Protein Interactions

The boronic acid moiety allows for the design of probes that can study protein-protein interactions. By attaching specific biorecognition elements to the boronic acid, researchers can create molecules that selectively bind to target proteins, thereby aiding in the understanding of cellular mechanisms and therapeutic strategies.

Metabolic Stability and Binding Affinity

The inclusion of a fluorine atom in the structure can enhance metabolic stability and increase binding affinity to biological targets. This characteristic suggests potential applications in developing radiopharmaceuticals or other fluorinated probes for in vivo imaging.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyridine Ring : Starting from appropriate pyridine precursors.
  • Substitution Reactions : Introducing the benzyloxy and fluorine groups through electrophilic aromatic substitution or other methods.
  • Boronation : Utilizing boron reagents to introduce the boronic acid functionality.

This multi-step synthesis allows for the fine-tuning of the compound's properties for specific applications.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

Compound NameKey Features
2-(Benzyloxy)-5-fluoropyridin-3-ylboronic acidSimilar structure; used in organic synthesis
2-(Benzyloxy)-5-chloropyridin-3-ylboronic acidContains chlorine; alters reactivity
2-(Benzyloxy)-5-methylpyridin-3-ylboronic acidMethyl group replaces fluorine; changes steric properties
2-(Benzyloxy)-5-nitropyridin-3-ylboronic acidContains a nitro group; different reactivity profiles

Case Studies and Research Findings

  • Inhibition Studies : Research indicates that boronic acids can effectively inhibit specific enzymes involved in lipid metabolism. For example, compounds similar to this compound have shown promising results in reducing the activity of rate-limiting enzymes associated with cholesterol synthesis .
  • Therapeutic Applications : The compound's ability to interact with biological systems makes it a candidate for further investigation in therapeutic contexts, particularly for diseases involving dysregulated enzyme activities or protein interactions .
  • Selectivity and Potency : In studies evaluating similar compounds, selectivity indices have been reported that suggest favorable interactions with target enzymes while minimizing off-target effects, which is crucial for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Benzyloxy)-2-fluoropyridin-3-ylboronic acid?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and halogenated pyridine precursors. For example, a bromo- or iodo-substituted pyridine derivative at position 3 can react with bis(pinacolato)diboron under inert conditions. The benzyloxy group at position 5 is typically introduced via alkoxy protection of a hydroxyl precursor using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) .
  • Key Considerations : Ensure anhydrous conditions to prevent boronic acid hydrolysis. Monitor reaction progress via TLC or LC-MS to optimize yield.

Q. How is this compound characterized in research settings?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR, benzyloxy group resonance).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+ ion).
  • FT-IR : B-O and B-C stretching vibrations (~1,350 cm⁻¹ and ~1,450 cm⁻¹) .
    • Validation : Compare spectral data with analogous compounds (e.g., 6-fluoropyridin-3-ylboronic acid ).

Advanced Research Questions

Q. How do the benzyloxy and fluorine substituents influence the reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer :

  • Fluorine : Acts as an electron-withdrawing group , increasing the boronic acid's acidity (pKa ~8–9) and enhancing its reactivity in Suzuki-Miyaura couplings. However, steric hindrance from the fluorine atom may reduce coupling efficiency with bulky aryl halides.
  • Benzyloxy Group : Provides temporary protection for a hydroxyl group, which can be later removed via hydrogenolysis (e.g., H₂/Pd-C). This allows selective functionalization at other positions .
    • Experimental Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (70–90°C) to mitigate steric effects.

Q. What strategies mitigate boronic acid decomposition or protodeboronation during reactions?

  • Methodological Answer :

  • Stabilization : Additives like neocuproine or 2,6-lutidine reduce protodeboronation by coordinating to the boron center.
  • pH Control : Maintain slightly basic conditions (pH 8–9) to stabilize the boronate intermediate.
  • Low-Temperature Storage : Store the compound at –20°C under inert gas (argon) to prevent oxidative degradation .
    • Case Study : In a Suzuki reaction with 5-bromo-2-fluoropyridine, yields improved from 45% to 78% when neocuproine was added .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
  • Storage : Store in a sealed container under argon at –20°C. Avoid exposure to moisture or strong oxidizers.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

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